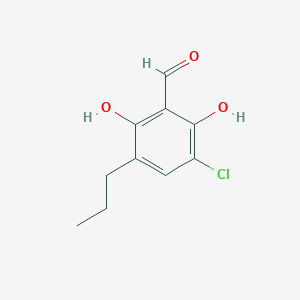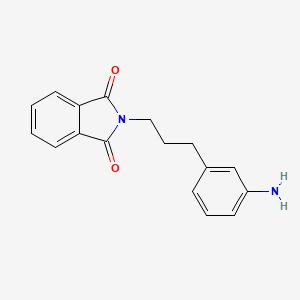
5-(2-Methoxyethoxy)-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyethoxy)-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a 2-methoxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethoxy)-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with 2-methoxyethanol under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired substitution on the benzodioxole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methoxyethoxy)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
5-(2-Methoxyethoxy)-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxyethoxy)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Sodium bis(2-methoxyethoxy)aluminium hydride: A reducing agent used in organic synthesis.
Bis(2-methoxyethyl)amine: An amine with similar functional groups used in various chemical reactions.
Uniqueness
5-(2-Methoxyethoxy)-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
5-(2-methoxyethoxy)-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O4/c1-11-4-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,4-5,7H2,1H3 |
Clave InChI |
KASBPNUXIVUGJX-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B8323631.png)
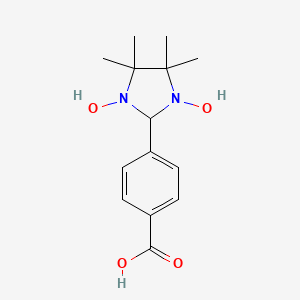
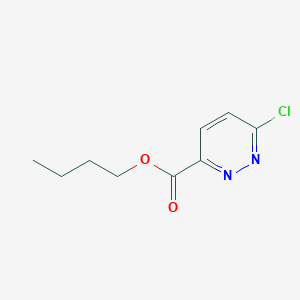
![7-iodo-1-(2-methoxyethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8323672.png)
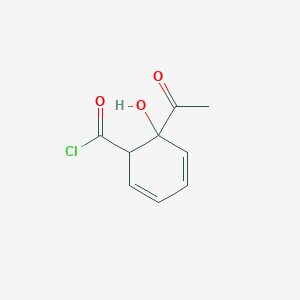
![Phenyl-n-[3-(phenylmethoxy)phenyl]carboxamide](/img/structure/B8323678.png)
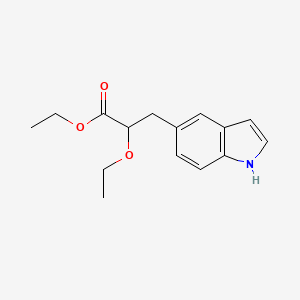
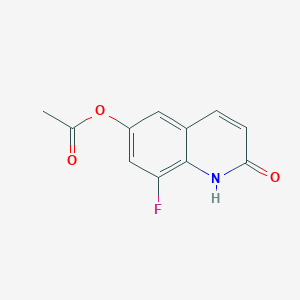
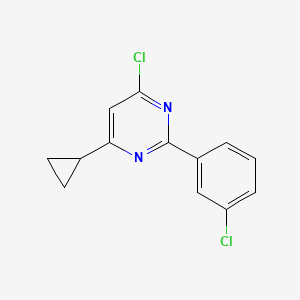
![N-[4-(allyloxy)benzyl]-N-(2-methyl-3-nitrophenyl)amine](/img/structure/B8323698.png)


